Anti-Angiogenic Activity in the CAM Assay: Linomide Analog SAR
In a structure-activity relationship study of linomide analogs, certain N-substituted derivatives demonstrated anti-angiogenic potency 3.3- to 69-fold greater than linomide itself in the chick chorioallantoic membrane (CAM) assay [1]. While this study evaluated a series of linomide analogs, the specific quantitative data for the N-phenethyl analog (CAS 5665-81-6) was not individually reported. The SAR trend indicates that N-substitution with groups larger than benzyl can enhance anti-angiogenic potency, positioning the phenethyl analog as a candidate within this enhanced potency range [1].
| Evidence Dimension | Anti-angiogenic activity (inhibition of blood vessel formation) |
|---|---|
| Target Compound Data | Not individually reported in the source study |
| Comparator Or Baseline | Linomide (roquinimex); selected analogs 3.3-69x more potent |
| Quantified Difference | 3.3- to 69-fold range for active analogs vs. linomide |
| Conditions | Chick chorioallantoic membrane (CAM) angiogenesis assay |
Why This Matters
This establishes that N-substituent variation in this scaffold can yield dramatic potency gains, indicating that the phenethyl analog's specific activity may deviate substantially from the class reference compound linomide and warrants direct measurement.
- [1] Shi J, et al. Structure-activity relationships studies of the anti-angiogenic activities of linomide. Bioorg Med Chem Lett. 2003;13(6):1187-1189. View Source
